Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol
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Overview
Description
Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol is a complex organic compound that features a cobalt ion coordinated with a ligand system derived from 2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol typically involves the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-2-hydroxybenzylamine under reflux conditions in an appropriate solvent such as ethanol or methanol.
Complexation with Cobalt: The resulting ligand is then reacted with a cobalt salt, such as cobalt(II) acetate or cobalt(II) chloride, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the imine groups, converting them to amines.
Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to their steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require strong acids or bases and elevated temperatures.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include secondary amines.
Substitution: Products depend on the substituent introduced but can include various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Antioxidant: The compound exhibits antioxidant properties, making it of interest in the development of pharmaceuticals and nutraceuticals.
Antimicrobial: It has shown potential antimicrobial activity, which could be useful in developing new antibiotics.
Industry
Stabilizers: The compound is used as a stabilizer in plastics and polymers to prevent degradation due to oxidation and UV exposure.
Mechanism of Action
The mechanism by which cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol exerts its effects involves several pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Catalytic Activity: The cobalt center can facilitate various redox reactions by cycling between different oxidation states, thereby acting as a catalyst.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is also a UV absorber and stabilizer used in plastics and polymers.
2,4-Ditert butyl phenol: Known for its antioxidant properties and used in various industrial applications.
Properties
CAS No. |
228577-80-8 |
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Molecular Formula |
C36H48CoN2O2 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H48N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h13-22,39-40H,1-12H3; |
InChI Key |
KWOOIWMSPJWOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC=C2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
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